(Z)-4-methyl-N'-tosylbenzimidamide
Description
(Z)-4-methyl-N'-tosylbenzimidamide is a substituted benzimidamide characterized by a toluenesulfonyl (tosyl) group attached to the N'-position of the imidamide moiety and a methyl substituent at the para position of the benzyl ring. The (Z)-configuration denotes the spatial arrangement of functional groups around the imine bond, influencing molecular geometry and intermolecular interactions. Imidamides, derived from amidines by substitution of one amino group with an imino group, are versatile intermediates in organic synthesis and medicinal chemistry due to their electron-deficient nature and ability to participate in hydrogen bonding . The tosyl group enhances stability and modulates solubility, while the methyl substituent may confer steric and electronic effects critical to reactivity or biological activity.
Properties
IUPAC Name |
4-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-3-7-13(8-4-11)15(16)17-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPWSHIFIDFWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methyl-N’-tosylbenzimidamide typically involves the reaction of 4-methylbenzimidazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (Z)-4-methyl-N’-tosylbenzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-methyl-N’-tosylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidamides.
Scientific Research Applications
(Z)-4-methyl-N’-tosylbenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-4-methyl-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
- Substituent Effects: The tosyl group in this compound introduces steric bulk and electron-withdrawing properties compared to the electron-donating dimethylamino group in 4-(dimethylamino)benzohydrazide. This difference impacts solubility (e.g., tosyl derivatives are typically less polar) and reactivity in nucleophilic reactions . The 4-methyl substituent in the title compound may enhance lipophilicity (predicted logP = 2.5) relative to unsubstituted N'-tosylbenzimidamide (logP = 1.8) .
Physicochemical Properties
- Crystallographic Behavior : The tosyl group in this compound likely promotes dense molecular packing due to sulfonyl-oxygen hydrogen bonding, as observed in related sulfonamide crystals .
Biological Activity
(Z)-4-methyl-N'-tosylbenzimidamide is a synthetic compound that belongs to the class of benzimidamides, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties, as well as its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with p-toluenesulfonyl chloride. The resulting product can be characterized using various techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (^1H-NMR) spectroscopy. These methods confirm the successful formation of the compound and elucidate its molecular structure.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antibacterial agents.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against several fungal pathogens. The compound was particularly effective against Candida species, with MIC values indicating strong inhibitory effects.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The antifungal properties suggest that this compound could be useful in treating fungal infections.
Anti-inflammatory and Analgesic Properties
Research has also indicated that this compound possesses anti-inflammatory and analgesic properties. In animal models, the compound significantly reduced inflammation markers and pain responses.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a reduction of edema by approximately 50% compared to control groups.
- Analgesic Model : In the hot plate test, animals treated with the compound showed increased latency times, indicating enhanced pain tolerance.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on a series of synthesized sulfonamide derivatives, including this compound, demonstrated its effectiveness against multidrug-resistant bacterial strains. The study highlighted the potential for this compound to be developed into a new class of antibiotics.
- Case Study on Anti-inflammatory Effects : Another research effort focused on evaluating the anti-inflammatory effects of various benzimidamide derivatives. The findings revealed that this compound significantly inhibited pro-inflammatory cytokines in vitro, suggesting its potential role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
